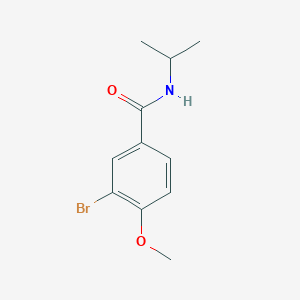

3-bromo-N-isopropyl-4-methoxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

3-bromo-4-methoxy-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C11H14BrNO2/c1-7(2)13-11(14)8-4-5-10(15-3)9(12)6-8/h4-7H,1-3H3,(H,13,14) |

InChI Key |

KQFMDXYCVOYXJP-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)OC)Br |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)OC)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Bromo N Isopropyl 4 Methoxybenzamide

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. ias.ac.inslideshare.net This process involves breaking key bonds, known as disconnections, which correspond to reliable forward chemical reactions.

For 3-bromo-N-isopropyl-4-methoxybenzamide, two primary disconnections guide the synthetic strategy.

C-N Amide Bond Disconnection: The most logical initial disconnection is the amide bond between the carbonyl carbon and the nitrogen atom. This is a standard and reliable disconnection as numerous methods exist for forming amide bonds. nih.gov This break leads to two synthons: a 3-bromo-4-methoxybenzoyl cation equivalent and an isopropylamine (B41738) anion equivalent. These correspond to the real-world precursors, 3-bromo-4-methoxybenzoic acid (or its activated derivatives like the acyl chloride) and isopropylamine .

C-Br Aromatic Bond Disconnection: The second disconnection involves the carbon-bromine bond on the benzene (B151609) ring. This break simplifies the benzoyl precursor to a more fundamental starting material. This disconnection corresponds to an electrophilic aromatic substitution reaction. youtube.com This step identifies 4-methoxybenzoic acid (also known as p-anisic acid) as the strategic precursor for the aromatic portion of the molecule. google.com

This analysis reveals a convergent synthesis strategy starting from two simple, commercially available compounds: 4-methoxybenzoic acid and isopropylamine.

| Retrosynthetic Step | Disconnection | Precursors Identified | Corresponding Forward Reaction |

| 1 | Amide C-N Bond | 3-bromo-4-methoxybenzoic acid & Isopropylamine | Amidation / Acylation |

| 2 | Aromatic C-Br Bond | 4-methoxybenzoic acid & Brominating Agent | Electrophilic Aromatic Bromination |

Forward Synthesis Strategies

Based on the retrosynthetic analysis, the forward synthesis involves two key transformations: the formation of the benzamide (B126) moiety and the bromination of the aromatic ring. The order of these steps can be varied, but typically the bromination is performed first to create the functionalized carboxylic acid, which is then coupled with the amine.

The crucial step in synthesizing the target molecule is the formation of the amide linkage. This can be achieved through several reliable methods.

The direct condensation of a carboxylic acid, such as 3-bromo-4-methoxybenzoic acid , with an amine like isopropylamine is a common strategy. This reaction typically requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. The process involves converting the carboxyl group's hydroxyl into a better leaving group. While direct thermal condensation is possible, it often requires high temperatures and can be inefficient. Modern methods using coupling reagents operate under milder conditions and provide higher yields. Bifunctional catalysts have also been developed to promote direct amide formation. rsc.org

A highly efficient and widely used method for amide synthesis is the reaction of an amine with a more reactive carboxylic acid derivative, such as an acid chloride. In this pathway, 3-bromo-4-methoxybenzoic acid is first converted into 3-bromo-4-methoxybenzoyl chloride . This activation is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comgoogle.com The resulting acid chloride is highly electrophilic and reacts readily with isopropylamine to form the desired amide, this compound. This reaction is often performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

| Amidation Method | Reactants | Key Reagents/Conditions | Advantages |

| Condensation | 3-bromo-4-methoxybenzoic acid + Isopropylamine | Coupling agents (e.g., DCC, EDC), mild temperature | One-pot procedure from the carboxylic acid. |

| Acylation | 3-bromo-4-methoxybenzoyl chloride + Isopropylamine | Thionyl chloride or oxalyl chloride for acid chloride formation; often a base (e.g., pyridine) | High reactivity and generally high yields. |

The regioselective installation of the bromine atom at the C-3 position of the aromatic ring is achieved via electrophilic aromatic substitution, starting from 4-methoxybenzoic acid . sigmaaldrich.com The directing effects of the substituents on the ring are key to the success of this reaction. The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho, para-directing group, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. youtube.com The position ortho to the powerful activating methoxy group (C-3) is the most favorable site for electrophilic attack.

A documented method for this transformation involves reacting p-methoxybenzoic acid with bromine in a suitable solvent, such as glacial acetic acid, using ferric chloride (FeCl₃) as a Lewis acid catalyst. google.com The reaction proceeds under controlled temperatures to yield 3-bromo-4-methoxybenzoic acid . google.com Alternative brominating agents such as N-bromosuccinimide (NBS) or tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) can also be employed, sometimes offering advantages in terms of safety and selectivity. rsc.orgnih.gov

| Parameter | Reaction Details | Reference |

| Starting Material | 4-Methoxybenzoic acid (p-Anisic acid) | google.com |

| Brominating Agent | Bromine (Br₂) diluted in glacial acetic acid | google.com |

| Catalyst | Ferric Chloride (FeCl₃) | google.com |

| Solvent | Glacial Acetic Acid | google.com |

| Temperature | 20-60°C followed by heating to 70°C-reflux | google.com |

| Product | 3-bromo-4-methoxybenzoic acid | google.com |

Formation of the Methoxy Group on the Aromatic Ring

The introduction of the methoxy group at the 4-position of the benzamide structure is a critical step that can be achieved through several synthetic routes. The choice of strategy often depends on the availability and cost of the starting materials. Two primary pathways are prevalent: the bromination of a methoxy-substituted precursor and the methylation of a hydroxy-substituted precursor.

A common and direct method involves the electrophilic bromination of a readily available precursor, p-methoxybenzoic acid. This reaction typically utilizes bromine in the presence of a Lewis acid catalyst. A documented method for the synthesis of the key intermediate, 3-bromo-4-methoxybenzoic acid, involves reacting p-methoxybenzoic acid with bromine in a glacial acetic acid medium, catalyzed by a small amount of ferric chloride. google.com This approach directly installs the bromine atom at the position ortho to the activating methoxy group.

Alternatively, the synthesis can proceed via the methylation of a phenolic precursor. This pathway would start with a compound like 3-bromo-4-hydroxybenzoic acid or its corresponding amide, 3-bromo-4-hydroxybenzamide. nih.gov The phenolic hydroxyl group is then converted to a methoxy ether. This is typically accomplished via a Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent such as iodomethane (B122720) or dimethyl sulfate. An analogous process is the oxyalkylation of 3-bromo-4-hydroxybenzonitrile, a precursor for the corresponding benzamide, which has been demonstrated in the synthesis of related structures. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

The final step in the synthesis is the formation of the amide bond between the carboxylic acid (3-bromo-4-methoxybenzoic acid) and isopropylamine. The optimization of this reaction is crucial for maximizing yield and minimizing impurities. This involves a careful selection of catalysts and reagents, solvents, and reaction parameters like temperature and time.

Catalytic Systems and Reagent Selection

The direct condensation of a carboxylic acid and an amine is thermodynamically challenging and requires activation of the carboxylic acid. A wide array of coupling reagents has been developed for this purpose. These reagents convert the carboxylic acid into a more reactive intermediate (e.g., active ester, mixed anhydride, or acid chloride) that is readily attacked by the amine. sci-hub.se

Commonly used reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like N-hydroxysuccinimide (HOSu) or Oxyma Pure. google.com Phosphonium salts (e.g., PyBOP, HATU) and aminium/uronium salts (e.g., HBTU, HCTU) are also highly effective, particularly for sterically hindered substrates. sigmaaldrich.com The choice of reagent can significantly impact reaction efficiency and yield. sigmaaldrich.com

More recently, catalytic methods have gained traction as greener alternatives. Boronic acids have been shown to catalyze direct amidation reactions, likely proceeding through the formation of B-X-B type intermediates. catalyticamidation.infodurham.ac.uk Furthermore, Group (IV) metal complexes, such as those of titanium (IV) and zirconium (IV), have been employed to catalyze direct amidation under mild conditions.

Table 1: Comparison of Selected Coupling Reagents for Benzamide Synthesis

| Reagent/System | Additive | Typical Base | Key Advantages | Reference |

|---|---|---|---|---|

| EDC | HOSu / Oxyma Pure | DIPEA / NMM | Water-soluble byproducts, easy to use. | google.comluxembourg-bio.com |

| HATU | None | DIPEA / Collidine | High reactivity, effective for hindered couplings. | sigmaaldrich.com |

| HBTU | HOBt | DIPEA / NMM | Good for routine synthesis, less reactive than HATU. | sigmaaldrich.com |

| T3P® | None | Pyridine / DIPEA | High reactivity, byproducts are water-soluble. | sci-hub.se |

| Pivaloyl Chloride | NMM | NMM | Forms a mixed anhydride, cost-effective. | sci-hub.se |

| Boronic Acid | None (water removal) | None | Catalytic, environmentally benign. | durham.ac.uk |

Solvent Effects and Reaction Environment Parameters

The choice of solvent is critical as it affects the solubility of reactants, influences reaction rates, and can participate in the reaction. nih.gov For amide coupling reactions, aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) are frequently used. google.comluxembourg-bio.com

Screening studies for benzamide synthesis have shown that solvents like 4-formylomorpholine (4FM) can be attractive alternatives to more common solvents like DMSO and DMF. nih.gov The reaction environment may also include dehydrating agents, such as molecular sieves, particularly in catalytic reactions where the removal of the water byproduct is necessary to drive the equilibrium toward product formation. durham.ac.uk Some protocols have also been developed in mixed aqueous-organic solvent systems, which can be advantageous for certain substrates and improve the process's environmental footprint. luxembourg-bio.com

Table 2: Solubility and Suitability of Solvents for Benzamide Synthesis

| Solvent | Type | Key Considerations | Reference |

|---|---|---|---|

| DMF | Aprotic Polar | High boiling point, good solvating power. | nih.gov |

| Acetonitrile (MeCN) | Aprotic Polar | Lower boiling point, good for work-up. Used in aqueous co-solvent systems. | luxembourg-bio.comnih.gov |

| THF | Aprotic Polar | Good solvating power, can be used in aqueous co-solvent systems. | luxembourg-bio.com |

| Dichloromethane (DCM) | Aprotic | Volatile, good for reactions at or below room temperature. | google.com |

| Toluene | Aprotic Non-polar | Allows for azeotropic removal of water. | google.comdurham.ac.uk |

| 4-Formylomorpholine (4FM) | Aprotic Polar | Proposed as an efficient and greener alternative to DMF/DMSO. | nih.gov |

Temperature and Temporal Reaction Profile Optimization

The temperature and duration of the reaction are key parameters that must be optimized to ensure complete conversion while minimizing side reactions and decomposition. For the bromination of p-methoxybenzoic acid, a typical profile involves the slow addition of bromine at a controlled temperature (e.g., 20-60°C) over several hours (1-20 hours), followed by a period at a higher temperature (e.g., 70°C to reflux) to drive the reaction to completion. google.com

For the amidation step, reaction times can vary significantly based on the reactivity of the substrates and the chosen catalytic system. Reactions with highly active coupling reagents like HATU may be complete within a few hours at room temperature. sigmaaldrich.com In contrast, catalytic systems like those using boronic acid might require elevated temperatures (reflux) and prolonged reaction times (from 3 to over 70 hours) to achieve high conversion, with reactivity being strongly dependent on the electronic properties of the carboxylic acid. durham.ac.uk For instance, a preparation of benzamide from benzoic acid and urea (B33335) using a boric acid catalyst was conducted at 180°C for 2.5 hours. youtube.com

Advanced Purification Techniques for Isolate Purity Enhancement

Following the synthesis, achieving high purity of the final this compound product is essential. This is accomplished through a combination of work-up and purification procedures. The initial work-up typically involves quenching the reaction and removing residual reagents and water-soluble byproducts through aqueous washes. For example, a reaction mixture might be treated with aqueous sodium thiosulfate (B1220275) to remove excess bromine, followed by a base wash (e.g., sodium bicarbonate) to remove unreacted carboxylic acid. rsc.org

The primary techniques for enhancing the purity of the crude product are recrystallization and column chromatography. Recrystallization is a powerful method for purifying solid compounds. The selection of an appropriate solvent or solvent system is critical; the compound should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature. Anhydrous methanol (B129727) has been used effectively for recrystallizing similar structures. researchgate.net

For more challenging separations or to remove trace impurities, silica (B1680970) gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel). A solvent system (eluent) of appropriate polarity is chosen to allow the desired compound to travel down the column at a suitable rate, separating it from faster- or slower-moving impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). researchgate.net The final, purified product is typically isolated by evaporation of the solvent from the collected fractions. rsc.org

Spectroscopic and Analytical Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons. For 3-bromo-N-isopropyl-4-methoxybenzamide, one would anticipate a spectrum with distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the N-H proton of the amide, and the protons of the isopropyl group.

Expected ¹H NMR Data (Hypothetical):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | Ar-H |

| ~7.8 | dd | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~6.2 | d | 1H | N-H |

| ~4.2 | septet | 1H | CH (isopropyl) |

| ~3.9 | s | 3H | OCH₃ |

| ~1.2 | d | 6H | CH₃ (isopropyl) |

This table is a hypothetical representation and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their chemical environments. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired as proton-decoupled, meaning each unique carbon atom appears as a single line. For this compound, one would expect to observe signals for each of the 11 carbon atoms in the molecule, though some aromatic carbon signals may overlap.

Expected ¹³C NMR Data (Hypothetical):

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (amide) |

| ~158 | C-O (aromatic) |

| ~135 | C-H (aromatic) |

| ~132 | C-H (aromatic) |

| ~128 | C-Br (aromatic) |

| ~112 | C-H (aromatic) |

| ~111 | C (aromatic) |

| ~56 | OCH₃ |

| ~42 | CH (isopropyl) |

| ~22 | CH₃ (isopropyl) |

This table is a hypothetical representation and not based on experimental data.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between atoms in a molecule. A COSY spectrum would reveal correlations between neighboring protons, for instance, confirming the coupling between the isopropyl CH and CH₃ protons. An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for unambiguous assignment of the proton and carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond, the C=O (amide) bond, C-O bonds, and aromatic C-H bonds.

Expected IR Absorption Bands (Hypothetical):

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (amide) |

| ~2970 | C-H stretch (aliphatic) |

| ~1640 | C=O stretch (amide I) |

| ~1540 | N-H bend (amide II) |

| ~1250 | C-O stretch (aryl ether) |

| ~1600, ~1480 | C=C stretch (aromatic) |

This table is a hypothetical representation and not based on experimental data.

Mass Spectrometry (MS) for Molecular Mass Verification and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₄BrNO₂), the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak, with approximately equal intensities, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected HRMS Data (Hypothetical):

| Ion | Calculated Exact Mass |

| [M(⁷⁹Br)+H]⁺ | 272.0281 |

| [M(⁸¹Br)+H]⁺ | 274.0260 |

This table is a hypothetical representation and not based on experimental data. The fragmentation pattern would likely show losses of the isopropyl group, the methoxy group, and other characteristic fragments of the benzamide (B126) structure.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC)pharmaffiliates.com

Detailed research findings and data tables on the HPLC analysis of this compound are not available in the public scientific literature. Information regarding specific methods for its purity assessment and the separation of potential impurities has not been published.

Computational and Theoretical Investigations of 3 Bromo N Isopropyl 4 Methoxybenzamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties and geometric structure of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key characteristics.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. A DFT study on 3-bromo-N-isopropyl-4-methoxybenzamide would typically involve optimizing the molecule's geometry to find its most stable, lowest-energy conformation (the ground state).

This optimization is often performed using a specific functional, such as B3LYP, combined with a basis set, for instance, 6-311++G**. Studies on similar molecules, like 3-amino-4-methoxy benzamide (B126) (3A4MBA), have successfully used this approach to calculate optimized structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, such calculations would provide a precise three-dimensional model of the molecule and data on its geometric features.

Table 1: Illustrative Optimized Geometrical Parameters for a Benzamide Derivative (3A4MBA) using DFT/B3LYP/6-311++G * (Note: This data is for the related compound 3-amino-4-methoxy benzamide and serves as an example of typical results from a DFT calculation.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.40 Å |

| Bond Length | C=O | 1.25 Å |

| Bond Length | C-N (amide) | 1.37 Å |

| Bond Angle | C2-C1-C6 | 120.5° |

| Bond Angle | O=C-N | 122.8° |

| Dihedral Angle | C2-C1-C7-O8 | 155.4° |

| Data adapted from a study on 3-amino-4-methoxy benzamide. |

Prediction of Spectroscopic Parameters (e.g., Theoretical Vibrational Spectra)

A significant application of DFT is the prediction of vibrational spectra (infrared and Raman). After geometric optimization, frequency calculations can be performed. These calculations yield the normal modes of vibration for the molecule, which correspond to the absorption peaks observed in experimental IR and Raman spectra.

For this compound, this analysis would produce a set of theoretical vibrational frequencies. Comparing these calculated frequencies with experimentally obtained spectra helps in the definitive assignment of vibrational bands to specific molecular motions, such as C=O stretching, N-H bending, or C-Br stretching. This correlative approach has been successfully applied to various substituted benzamides and other aromatic compounds.

Analysis of Molecular Orbitals and Charge Distribution

Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity. DFT calculations provide detailed information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, can identify the electron-rich and electron-deficient regions of the molecule. For this compound, this would reveal the sites most susceptible to electrophilic or nucleophilic attack. Natural Bond Orbital (NBO) analysis can also be performed to quantify charge transfer interactions within the molecule.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational flexibility.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, like the isopropyl and methoxy (B1213986) groups in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often done by systematically rotating specific dihedral angles and calculating the potential energy at each step, thereby generating a potential energy surface (PES). The minima on this surface correspond to stable conformations. Identifying the global minimum energy conformer is essential as it represents the most populated structure under equilibrium conditions.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model molecular vibrations, conformational changes, and interactions with other molecules, such as a solvent. The Automated Topology Builder (ATB) is a tool that can facilitate the development of molecular force fields necessary for such simulations. An MD simulation of this compound would allow for the study of its structural flexibility and how it behaves in a biological or chemical environment, providing a dynamic picture that complements the static information from quantum chemical calculations.

Advanced In Silico Methodologies

Intermolecular Interaction Analysis using Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. By generating a three-dimensional surface around a molecule, color-coded to represent different types of interactions and their relative strengths, researchers can gain insights into the forces that govern crystal packing. This analysis provides a detailed breakdown of interactions such as hydrogen bonds, halogen bonds, and van der Waals forces, contributing to a deeper understanding of the solid-state structure and properties of a compound.

Mapping of Electrostatic Potential and Electron Localization Functions

The mapping of electrostatic potential (ESP) on a molecule's surface is a computational tool that illustrates the charge distribution and predicts regions of electrophilic and nucleophilic reactivity. The ESP map uses a color spectrum, typically with red indicating regions of negative potential (electron-rich) and blue representing areas of positive potential (electron-poor). This information is crucial for understanding how a molecule will interact with other molecules, including potential binding sites for receptors or enzymes.

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron pair in a given region of a molecule. It is a valuable tool for visualizing chemical bonds and lone pairs, offering a clear depiction of the molecule's electronic structure. Together, ESP and ELF maps provide a comprehensive picture of a molecule's electronic characteristics, which are fundamental to its chemical behavior and reactivity.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Modifications on Molecular Interactions

Role of the Bromine Atom in Aromatic Ring Activation and Reactivity

The bromine atom at the C3 position of the benzamide (B126) ring significantly influences the molecule's electronic properties and reactivity. Halogens, such as bromine, are generally considered deactivating groups in the context of electrophilic aromatic substitution. This is due to their electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring. However, the bromine atom can also participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. This interaction can be a crucial factor in the binding of the molecule to a biological target.

In a study of 2-bromo-N-(4-methoxyphenyl)benzamide and 3-bromo-N-(4-methoxyphenyl)benzamide, it was observed that the position of the bromine atom influenced the formation of intermolecular interactions. Specifically, the 2-bromo isomer was involved in Br–Br halogen bonds. jst.go.jp While this specific interaction may not be present in the 3-bromo isomer, it highlights the potential for the bromine atom to engage in specific, directional interactions within a binding pocket. jst.go.jp Furthermore, the bromine atom provides a site for potential synthetic modification through cross-coupling reactions, allowing for the introduction of diverse chemical functionalities to probe the SAR of this region of the molecule.

Influence of the Methoxy (B1213986) Group on Electronic and Steric Profiles

The methoxy group at the C4 position is a strong electron-donating group through resonance, which counteracts the inductive deactivating effect of the bromine atom. This electron-donating nature increases the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient regions of a receptor. Research on related benzamide derivatives has shown that the presence of a methoxy group can be crucial for biological activity. For instance, studies on N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide identified the methoxy group as a contributor to antioxidant activity, likely through its ability to scavenge radicals.

Significance of the Isopropyl Group for Stereochemistry and Hydrophobic Interactions

The N-isopropyl group is a key feature that introduces both steric bulk and hydrophobicity, significantly impacting the molecule's stereochemistry and potential for non-polar interactions. The isopropyl group is larger than a methyl or ethyl group, and its branched nature restricts the rotation around the N-C bond of the amide, influencing the conformational preferences of the entire molecule. X-ray crystal structures of N-isopropylbenzamide show a specific dihedral angle between the amide group and the phenyl ring, which is approximately 30.0°. nih.gov This preferred conformation can be critical for orienting the other functional groups for optimal interaction with a target.

Comparative Structural Analogues and Their Contributions to SAR Principles

To further understand the SAR of 3-bromo-N-isopropyl-4-methoxybenzamide, it is instructive to compare its structural features with those of related scaffolds and positional isomers.

Analysis of Conformational Flexibility in Benzamide vs. Phenylacetamide Scaffolds

The benzamide core of the title compound provides a relatively rigid scaffold. In contrast, a phenylacetamide scaffold, which contains an additional methylene (B1212753) group between the phenyl ring and the amide, introduces greater conformational flexibility. This increased flexibility can be advantageous or disadvantageous depending on the specific biological target.

A more flexible linker can allow a molecule to adopt a wider range of conformations to fit into a binding site, but it also comes with a higher entropic penalty upon binding, which can decrease affinity. nih.gov Studies comparing benzamide and phenylacetamide derivatives as PARP-1 inhibitors have shown that both scaffolds can be effective, suggesting that the optimal level of flexibility is target-dependent. nih.gov The rigid nature of the benzamide scaffold in this compound pre-organizes the substituents in a more defined spatial arrangement, which can be beneficial if this conformation matches the requirements of the binding site.

| Scaffold | Key Structural Difference | Conformational Implication |

|---|---|---|

| Benzamide | Direct attachment of the carbonyl group to the phenyl ring. | More rigid structure, less conformational freedom. |

| Phenylacetamide | Methylene linker between the phenyl ring and the carbonyl group. | More flexible structure, greater conformational freedom. |

Investigation of Positional Isomerism Effects (e.g., 3-bromo-4-methoxy vs. 2-bromo-4-isopropyl)

The specific placement of substituents on the aromatic ring can have a profound impact on biological activity. A direct comparison between 3-bromo-4-methoxybenzamide (B1289687) and a hypothetical 2-bromo-4-isopropylbenzamide highlights the importance of substituent positioning.

A study on 2-bromo-N-(4-methoxyphenyl)benzamide and 3-bromo-N-(4-methoxyphenyl)benzamide revealed that the position of the bromine atom significantly influenced the crystal packing and intermolecular interactions. jst.go.jp The 2-bromo isomer exhibited Br–Br halogen bonding, while the 3-bromo isomer did not, indicating that a simple shift in substituent position can lead to different supramolecular assemblies. jst.go.jp

While a direct comparison with a 2-bromo-4-isopropyl analog is not available in the literature, we can infer potential differences. Moving the bromine atom to the 2-position would place it ortho to the amide group, which could lead to steric hindrance and a different preferred conformation of the amide bond. Replacing the 4-methoxy group with a 4-isopropyl group would increase the hydrophobicity at that position while removing the electron-donating and hydrogen-bonding capabilities of the methoxy group. These changes would drastically alter the electronic and steric profile of the molecule, almost certainly leading to a different biological activity profile.

| Compound | Substituent Positions | Expected Impact on Properties |

|---|---|---|

| 3-bromo-4-methoxybenzamide | Bromine at C3, Methoxy at C4 | Specific electronic distribution, potential for H-bonding at C4. |

| 2-bromo-4-isopropylbenzamide | Bromine at C2, Isopropyl at C4 | Increased steric hindrance near the amide, increased hydrophobicity at C4. |

Pharmacophore Modeling and Ligand-Based Rational Design

In the absence of a known 3D structure of the biological target, ligand-based methods such as pharmacophore modeling are invaluable. nih.gov A pharmacophore model for a series of active compounds like the derivatives of this compound would define the essential three-dimensional arrangement of chemical features necessary for biological activity.

For this compound, a putative pharmacophore model could include:

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the amide N-H).

A hydrophobic/aliphatic feature (the N-isopropyl group).

An aromatic ring feature.

A potential halogen bond donor (the bromine atom).

A hydrogen bond acceptor (the oxygen of the methoxy group).

This model would be generated by aligning a set of structurally diverse and active analogs and identifying the common features. Once validated, this pharmacophore model can be used as a 3D query to screen virtual libraries of compounds to identify novel molecules that possess the desired features and are therefore more likely to be active.

Scaffold Hopping and De Novo Molecular Design Strategies

Scaffold Hopping: This strategy aims to identify isofunctional molecular structures with different core frameworks. The goal is to discover novel chemotypes that retain the desired biological activity of the original compound but may possess improved properties such as enhanced potency, better ADME profiles, or novel intellectual property. nih.gov Starting from this compound, scaffold hopping could involve replacing the central benzamide core with other heterocyclic or carbocyclic structures that can maintain the spatial orientation of the key pharmacophoric features.

Examples of potential scaffold hops could include:

Replacing the phenyl ring with a pyridine, pyrimidine, or other heteroaromatic ring systems.

Substituting the amide linker with a bioisosteric replacement like a reverse amide, an ester, or a sulfonamide.

The following table illustrates hypothetical scaffold hopping strategies:

| Original Scaffold | Key Pharmacophoric Features | Hopped Scaffold Example | Rationale |

| 3-bromo-4-methoxybenzamide | Aromatic ring, H-bond acceptor/donor | 5-bromo-6-methoxypyridine-2-carboxamide | Introduction of a nitrogen atom in the aromatic ring can alter solubility and metabolic stability while maintaining key interactions. |

| 3-bromo-4-methoxybenzamide | Amide linker | N-(3-bromo-4-methoxyphenyl)acetamide | Reversing the amide bond can lead to different vectoral arrangements of substituents and alter synthetic accessibility. |

De Novo Molecular Design: This computational technique involves building novel molecular structures from scratch, either within the binding site of a known target (structure-based) or based on a pharmacophore model (ligand-based). nih.gov A de novo design algorithm could use the pharmacophore model derived from this compound as a template. The algorithm would then piece together molecular fragments to generate novel molecules that fit the pharmacophore constraints, potentially leading to the discovery of entirely new classes of compounds.

Advanced Research Applications of 3 Bromo N Isopropyl 4 Methoxybenzamide in Organic and Materials Science

Utilization as a Key Synthetic Intermediate in Complex Molecule Construction

The strategic placement of bromo, isopropylamide, and methoxy (B1213986) functionalities on the benzamide (B126) scaffold makes 3-bromo-N-isopropyl-4-methoxybenzamide a valuable precursor in multi-step organic synthesis. The bromine atom, in particular, serves as a versatile anchor for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Building Block in Pre-Clinical Medicinal Chemistry Research

In the landscape of drug discovery, the benzamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents. The title compound serves as a crucial starting material for the synthesis of more complex molecules with potential biological activity. Medicinal chemists can leverage the bromo substituent for elaboration through reactions such as Suzuki, Heck, and Sonogashira couplings to generate libraries of novel compounds for screening. For instance, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives via Suzuki coupling highlights a similar strategy where a bromo-substituted amide is the key starting material for creating compounds with potential antibacterial or enzymatic inhibitory activities. mdpi.com

While direct pre-clinical data for derivatives of this compound are not extensively published, the general class of benzamide derivatives has been investigated for a range of biological targets. For example, novel benzamide derivatives have been synthesized and evaluated for their inhibitory activity against histone deacetylase (HDAC), a key target in cancer therapy. acs.orgnih.gov Furthermore, certain benzamide derivatives have been explored as antiprion agents, demonstrating the therapeutic potential of this chemical class. nih.gov The structural attributes of this compound make it an ideal candidate for the synthesis of analogues aimed at these and other biological targets.

Precursor for Diverse Organic Compound Libraries

The ability to readily modify the this compound structure makes it an excellent precursor for the generation of diverse organic compound libraries. These libraries are instrumental in high-throughput screening campaigns to identify new lead compounds in drug discovery and agrochemical research. The reactivity of the aryl bromide allows for the systematic introduction of a wide range of substituents, enabling the exploration of a vast chemical space. This approach is fundamental to structure-activity relationship (SAR) studies, where the impact of different functional groups on biological activity is methodically investigated. The synthesis of various benzamide derivatives through the direct condensation of carboxylic acids and amines underscores the versatility of the benzamide core in creating compound libraries. researchgate.net

Exploration in Materials Science Applications

The rigid and planar nature of the benzamide core, combined with the potential for intermolecular interactions, makes this compound and its derivatives interesting candidates for applications in materials science.

Development of Novel Polymeric Architectures

Poly(benzamide)s are a class of aromatic polyamides known for their high thermal stability and mechanical strength. Research into the synthesis of high molecular weight poly(p-benzamide)s has demonstrated the importance of the benzamide linkage in creating robust polymeric materials. acs.org While the direct polymerization of this compound has not been specifically reported, its structure suggests potential as a monomer or a modifying agent in the synthesis of novel polymers. The bromo- and methoxy- substituents could influence the solubility, processability, and final properties of the resulting polymers. For instance, the synthesis of well-defined poly(N-H benzamide-co-N-octyl benzamide)s illustrates how modifications to the benzamide structure can be used to tailor the properties of the resulting copolymers and their blends. mdpi.com

| Polymer Class | Potential Contribution of this compound | Relevant Research Focus |

| Aromatic Polyamides | Introduction of functional handles (bromo group) for post-polymerization modification. | Synthesis of high-performance polymers with tailored properties. researchgate.net |

| Copolymers | Alteration of solubility and intermolecular interactions. | Development of miscible polymer blends with enhanced properties. mdpi.com |

Investigation in Liquid Crystalline Systems

The molecular shape and polarity of benzamide derivatives are key factors in their potential to form liquid crystalline phases. The presence of a rigid aromatic core is a common feature in liquid crystal molecules. Studies on chalconyl ester derivatives with lateral bromo substitution have shown that such substitutions can influence mesomorphic behaviors, including the thermal stability of nematic phases. semanticscholar.org Similarly, the interplay of the bromo and methoxy groups in this compound could lead to interesting liquid crystalline properties. The methoxy group, in particular, is known to influence the transitional behavior of liquid crystal dimers. bohrium.com The investigation of molecules with similar structural motifs, such as those based on luminescent 2-methoxy-3-cyanopyridines, which form columnar liquid crystal phases, further suggests the potential of substituted aromatic compounds in this field. bohrium.com

| Liquid Crystal Parameter | Potential Influence of this compound Moiety |

| Mesophase Formation | The rigid benzamide core could promote the formation of nematic or smectic phases. |

| Thermal Stability | The bromo and methoxy substituents can affect the intermolecular forces and thus the thermal range of the liquid crystalline phase. semanticscholar.org |

| Molecular Packing | The specific substitution pattern can influence the packing of molecules in the mesophase. |

Application in Biochemical Assay Development and Mechanistic Probes

The inherent ability of benzamide derivatives to interact with biological macromolecules makes them suitable for the development of biochemical tools. Substituted benzamides can be designed as specific inhibitors for enzymes, and when labeled (e.g., with a fluorescent tag or a radioisotope), they can be used as probes to study enzyme mechanisms, active site topologies, and protein-ligand interactions. For example, the development of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors showcases the utility of the benzamide scaffold in creating specific biochemical probes. nih.gov The structural framework of this compound provides a starting point for the design of such probes, where the bromo-position can be used for the attachment of reporter groups without significantly altering the core binding motif.

Modulating Enzyme Activity in In Vitro Systems

The benzamide scaffold is a cornerstone in the design of enzyme inhibitors due to its ability to form key hydrogen bonds and other interactions within enzyme active sites. The specific substitutions on the phenyl ring and the amide nitrogen of this compound suggest its potential as a modulator of enzyme activity.

Research on analogous substituted benzamides has demonstrated significant inhibitory potential against various enzymes. For instance, various N-substituted benzamides have been synthesized and evaluated for their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases. The inhibitory concentrations (IC50) of these compounds often fall in the micromolar to nanomolar range, indicating potent activity.

Furthermore, the presence of a bromine atom can enhance inhibitory activity. Bromo-substituted benzamides have been investigated as inhibitors for enzymes such as poly(ADP-ribose) polymerase (PARP). While some of these, like 4-bromo-benzamide, have been found to be relatively non-selective, they serve as foundational structures for developing more potent and selective inhibitors. researchgate.net The electronic properties and steric bulk of the bromine atom can influence binding affinity and selectivity.

The methoxy group at the 4-position can also play a crucial role in enzyme binding. It can act as a hydrogen bond acceptor and its orientation can be critical for fitting into the active site of an enzyme. The N-isopropyl group contributes to the lipophilicity of the molecule, which can be a determining factor for its interaction with hydrophobic pockets within an enzyme.

Table 1: Examples of Enzyme Inhibition by Substituted Benzamides

| Compound Class | Target Enzyme | Reported IC50 Values |

|---|---|---|

| N-benzyl benzamide derivatives | Butyrylcholinesterase (BChE) | 0.039 nM - 0.08 nM |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 µM |

This table presents data for structurally related compounds to illustrate the potential for enzyme modulation by substituted benzamides.

Characterization of Receptor Binding Modalities

Substituted benzamides are also well-represented in the field of receptor pharmacology, acting as ligands for various G protein-coupled receptors (GPCRs). The specific substitution pattern of this compound suggests it could be a candidate for binding to specific receptor subtypes.

For example, a series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides has been studied for their high affinity for dopamine (B1211576) D3 receptors. chemspider.com In these studies, the methoxybenzamide portion of the molecule is crucial for receptor interaction. By analogy, the 3-bromo-4-methoxybenzamide (B1289687) core of the title compound could potentially interact with similar biogenic amine receptors.

The N-isopropyl group and the bromo substituent would further modulate the binding affinity and selectivity. The size and lipophilicity of the N-isopropyl group can influence how the molecule fits into the receptor's binding pocket. The bromine atom, through halogen bonding or steric interactions, can also contribute to the specificity of binding to a particular receptor subtype over others.

Table 2: Receptor Binding Affinities of Related Methoxybenzamide Analogues

| Compound | Receptor Target | Binding Affinity (Ki) |

|---|

This table shows the high receptor affinity of a related methoxybenzamide, highlighting the potential of this chemical class in receptor binding studies. chemspider.com

Functionalization for Advanced Chemical Probes and Tags

Chemical probes are essential tools for studying biological systems. The structure of this compound provides a versatile scaffold that could be functionalized to create such probes. The bromine atom is a particularly useful handle for chemical modification.

Through cross-coupling reactions, such as Suzuki or Sonogashira couplings, the bromine atom can be replaced with a variety of other functional groups. This allows for the attachment of reporter groups like fluorophores, biotin (B1667282) tags for affinity purification, or photo-crosslinkers to identify binding partners.

For instance, the development of chemical probes for bromodomains, which are readers of epigenetic marks, has involved the optimization of fragment-like molecules. While not directly involving this compound, these studies exemplify the process of taking a core scaffold and modifying it to create a potent and selective probe. The benzamide core of the title compound could serve as such a scaffold.

The ability to systematically modify the structure of this compound at the bromine position would allow for the generation of a library of chemical probes. These probes could then be used to investigate the function of its potential biological targets in a cellular context, providing valuable insights into complex biological processes.

Future Research Directions and Unexplored Avenues for 3 Bromo N Isopropyl 4 Methoxybenzamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzamides is a cornerstone of organic chemistry, yet traditional methods often rely on harsh reagents and generate significant waste. bohrium.comucl.ac.uk Future research into 3-bromo-N-isopropyl-4-methoxybenzamide should prioritize the development of green and sustainable synthetic routes.

Enzymatic Synthesis: Biocatalysis offers a highly efficient and environmentally benign alternative to conventional chemical synthesis. nih.govrsc.org The use of enzymes, such as lipases, can facilitate amide bond formation under mild conditions, often in greener solvents like cyclopentyl methyl ether, thereby minimizing the use of hazardous materials. nih.gov Research could focus on identifying or engineering specific enzymes that can accommodate the substituted benzoic acid and isopropylamine (B41738) precursors of the target molecule, potentially leading to high yields and simplified purification processes. nih.gov

Flow Chemistry: Continuous flow chemistry presents a scalable and safer method for synthesizing chemical compounds, including amides. nih.govacs.org This technology allows for precise control over reaction parameters, such as temperature and pressure, which can lead to improved yields and reduced reaction times. nih.gov For a compound like this compound, a multi-step flow synthesis could be designed, potentially telescoping several reaction steps and avoiding the isolation of potentially hazardous intermediates. nih.govbohrium.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization, offering a novel way to construct and modify complex molecules. beilstein-journals.orgbeilstein-journals.org This methodology could be explored for the late-stage functionalization of the this compound scaffold, allowing for the introduction of new functional groups at specific positions. Such an approach would be highly valuable for creating a diverse library of analogues for further testing. beilstein-journals.org

Table 1: Comparison of Synthetic Methodologies for Amide Bond Formation

| Methodology | Advantages | Potential Application for this compound |

|---|---|---|

| Conventional Synthesis | Well-established, versatile. | Baseline for comparison of new methods. |

| Enzymatic Synthesis | High selectivity, mild conditions, reduced waste. nih.govrsc.org | Green synthesis of the core structure. |

| Flow Chemistry | Scalability, safety, improved control, potential for telescoping reactions. nih.govunimi.it | Efficient and safe large-scale production. |

| Photocatalysis | Mild conditions, novel reactivity, late-stage functionalization. beilstein-journals.orgbeilstein-journals.org | Creation of diverse analogues by modifying the core structure. |

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid prediction of molecular properties and the de novo design of novel compounds. acellera.comresearchgate.netarxiv.org For this compound, these computational tools could be instrumental in exploring its potential.

ML models can be trained on large datasets of existing molecules to predict a wide range of properties for new, virtual compounds, including binding affinities to biological targets, solubility, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. acellera.comresearchgate.net This predictive power can be harnessed to prioritize the synthesis of analogues of this compound that are most likely to possess desired characteristics. Furthermore, generative AI models can design entirely new molecules with optimized properties, potentially leading to the discovery of novel bioactive compounds based on the benzamide (B126) scaffold. deepdyve.comnih.govresearchgate.net

Table 2: Applications of AI/ML in the Study of this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Property Prediction | Training models to predict physicochemical and biological properties. acellera.comtandfonline.com | Prioritization of synthetic targets and reduction of experimental costs. |

| De Novo Design | Using generative models to create novel molecular structures with desired activities. deepdyve.comnih.gov | Discovery of new lead compounds with improved properties. |

| Virtual Screening | Computationally screening large libraries of virtual analogues against biological targets. numberanalytics.com | Rapid identification of potential hit compounds for further investigation. |

Rational Design of Next-Generation Analogues with Tunable Properties

The principles of rational design, guided by an understanding of structure-activity relationships (SAR), are fundamental to the development of new molecules with specific functions. drugdesign.org For this compound, a systematic exploration of its SAR would be a critical step in designing next-generation analogues with fine-tuned properties.

This would involve the synthesis of a series of related compounds with modifications at key positions: the bromine atom, the methoxy (B1213986) group, and the isopropylamide moiety. For instance, replacing the bromine with other halogens or different functional groups could modulate the electronic and steric properties of the molecule, potentially influencing its biological activity. acs.org Similarly, variations in the N-alkyl substituent could impact solubility and interactions with biological targets. nih.gov

Computational methods, such as molecular docking, can be used to simulate the binding of these analogues to specific protein targets, providing insights into the molecular basis of their activity and guiding the design of more potent and selective compounds. nih.govnih.gov

Table 3: Potential Modifications for SAR Studies of this compound

| Position of Modification | Example Substituents | Potential Impact on Properties |

|---|---|---|

| Aromatic Ring (Bromo position) | -F, -Cl, -I, -CN, -CF3 | Altered electronics, sterics, and potential for new interactions. acs.org |

| Aromatic Ring (Methoxy position) | -OH, -OEt, -OCF3 | Modified hydrogen bonding capacity and lipophilicity. |

| Amide (Isopropyl group) | -ethyl, -cyclopropyl, -tert-butyl, -phenyl | Changes in steric bulk and conformational preferences. nih.gov |

High-Throughput Screening Methodologies for Rapid Discovery and Characterization

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid testing of large numbers of compounds for a specific biological activity. enamine.netku.edu To uncover the potential of this compound and its analogues, the development and application of HTS assays would be invaluable.

A diverse library of compounds based on the this compound scaffold could be synthesized and screened against a panel of biological targets. Various HTS formats could be employed, including:

Biochemical assays: To measure the inhibition of specific enzymes. researchgate.net

Cell-based assays: To assess the effect of the compounds on cellular processes, such as cell viability or the activation of signaling pathways. nih.gov

Reporter gene assays: To identify compounds that modulate the expression of specific genes. nih.gov

The data generated from HTS campaigns would provide a wealth of information on the biological activities of the compound library, identifying promising hit compounds for further optimization and development. thermofisher.com

Table 4: Overview of High-Throughput Screening Techniques

| HTS Technique | Principle | Application for Benzamide Library |

|---|---|---|

| Biochemical Assays | Measures direct interaction with a purified target (e.g., enzyme inhibition). researchgate.net | Identifying specific enzyme inhibitors. |

| Cell-Based Assays | Measures a response in living cells (e.g., cytotoxicity, pathway modulation). nih.gov | Assessing broader biological effects and identifying compounds with cellular activity. |

| Reporter Gene Assays | Measures the activity of a specific gene promoter linked to a reporter. nih.gov | Discovering compounds that modulate gene expression. |

Q & A

Q. What are the recommended synthetic routes for 3-bromo-N-isopropyl-4-methoxybenzamide, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves bromination of a methoxy-substituted benzamide precursor, followed by isopropylamine coupling. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in anhydrous dichloromethane under controlled temperature (0–5°C) to minimize side reactions .

- Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for coupling 3-bromo-4-methoxybenzoic acid with isopropylamine. Optimize solvent (e.g., DMF or THF) and reaction time (12–24 hrs) to improve yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure high purity. Monitor reaction progress via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is critical:

- NMR : - and -NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, isopropyl CH at δ 1.2–1.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 300.0421) .

- IR : Stretching frequencies for amide C=O (~1650 cm) and methoxy C-O (~1250 cm^{-1) .

- X-ray Crystallography : Resolve ambiguous structural features (e.g., torsional angles of the isopropyl group) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screening should focus on:

- Enzyme Inhibition : Test against acetyl-CoA carboxylase (ACC) or similar bacterial targets using kinetic assays (IC determination) .

- Antimicrobial Susceptibility : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

Contradictions often arise from assay conditions or off-target effects. Mitigate by:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .

- Orthogonal Assays : Confirm enzyme inhibition via fluorescence polarization and isothermal titration calorimetry (ITC) .

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .

- Co-Crystallization : Use co-formers (e.g., cyclodextrins) identified via X-ray crystallography to stabilize the amorphous phase .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. How can computational methods predict the compound’s interaction with bacterial enzyme targets?

- Molecular Docking : Use AutoDock Vina to model binding to ACC’s active site, focusing on bromine’s halogen bonding with Arg219 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on inhibitory potency using datasets from PubChem .

Q. What experimental designs are recommended for analyzing the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to pH extremes (1–13), heat (40–60°C), and UV light. Monitor degradation via LC-MS .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction in human plasma .

- Reactive Metabolite Screening : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) and identify adducts via HRMS .

Methodological Challenges

Q. How should researchers address low yields in the final amide coupling step?

- Catalyst Screening : Test alternatives to EDC/HOBt, such as HATU or DMTMM, in polar aprotic solvents .

- Microwave Assistance : Reduce reaction time (1–2 hrs) and improve efficiency under controlled microwave irradiation (100–120°C) .

- In Situ Activation : Pre-activate the carboxylic acid with ClCOiPr to minimize side reactions .

Q. What statistical approaches are appropriate for validating structure-activity relationships (SAR)?

- Multivariate Analysis : Use principal component analysis (PCA) to cluster activity data from analogs .

- Bayesian Modeling : Predict novel derivatives’ bioactivity with Bayesian classifiers trained on PubChem datasets .

- Bootstrapping : Assess confidence intervals for IC values to avoid overinterpretation of outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.